molecular formula C13H10N4O5S B3495681 4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B3495681
M. Wt: 334.31 g/mol
InChI Key: DFJNAHZXFFHPDU-UHFFFAOYSA-N
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Description

4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the formation of the benzimidazole ring through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and nitration processes efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 4-amino-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The presence of the benzimidazole ring is particularly significant due to its known biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable, functionalized aromatic compounds.

Mechanism of Action

The biological activity of 4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is often attributed to its ability to interact with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity. The benzimidazole ring can bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)benzenesulfonamide: Similar structure but with a different substitution pattern on the benzimidazole ring.

    4-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzimidazole or benzene rings.

Uniqueness

The unique combination of the nitro group, benzimidazole ring, and sulfonamide group in this compound provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13-14-11-6-1-8(7-12(11)15-13)16-23(21,22)10-4-2-9(3-5-10)17(19)20/h1-7,16H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNAHZXFFHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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